Product packaging for Harmalacidine(Cat. No.:CAS No. 26579-69-1)

Harmalacidine

Cat. No.: B14172634
CAS No.: 26579-69-1
M. Wt: 216.24 g/mol
InChI Key: MWEGNYFSTKOOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Harmalacidine (CAS 26579-69-1) is a naturally occurring beta-carboline alkaloid isolated from the seeds of the medicinal plant Peganum harmala (Syrian rue) . This compound is of significant interest in pharmacological research due to its structural similarity to other well-studied harmala alkaloids, such as harmine and harmaline, which exhibit a broad spectrum of biological activities . Recent in vivo investigations have demonstrated that this compound, as one of the major alkaloids of Peganum harmala seeds, exhibits a potent inhibitory effect on ethylene glycol-induced urolithiasis (kidney stone formation) in rats . The antiurolithiatic mechanism is associated with mitigating serum toxicity markers, improving the antioxidant machinery, and reducing inflammatory markers . As a beta-carboline derivative, this compound shares the core structural framework of this alkaloid class, which are known to act as reversible inhibitors of monoamine oxidase A (MAO-A) . This key mechanism can influence monoamine neurotransmitter levels and is a primary research focus for compounds in this family, though the specific pharmacological profile of this compound is distinct and warrants further investigation . Researchers are exploring its potential applications across various fields, building upon the documented traditional uses of its plant source . The compound is supplied as a powder with a melting point of 198°C and a purity of 95% or higher . This product is intended for research purposes only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B14172634 Harmalacidine CAS No. 26579-69-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26579-69-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

7-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C12H12N2O2/c1-16-7-2-3-8-9-4-5-13-12(15)11(9)14-10(8)6-7/h2-3,6,14H,4-5H2,1H3,(H,13,15)

InChI Key

MWEGNYFSTKOOSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=O)NCC3

Origin of Product

United States

Preparation Methods

General Extraction Methods for Peganum harmala Alkaloids

Conventional Solvent Extraction

The initial step in harmalacidine preparation involves the extraction of total alkaloids from Peganum harmala seeds. Several conventional methods have proven effective:

Ethanol Extraction Method

This method employs aqueous ethanol for efficient extraction of Peganum harmala alkaloids, including this compound:

  • Concentration of ethanol: 40%-95% (w/w), preferably 75%-85%
  • Extraction technique: Hot reflux extraction
  • Number of extraction cycles: 3-5 times
  • Total extraction time: 3-5 hours
  • Temperature: 75-85°C (decompression hot reflux can be employed)

This method is preferred for improved yield of active substances including this compound. The hot reflux technique prevents the seed material from exposure to temperatures exceeding 100°C, thereby preserving the structural integrity of the alkaloids.

Methanol Extraction Method

The methanol extraction method has been documented as effective for isolating alkaloids including this compound:

  • Plant material: Dried and powdered Peganum harmala seeds
  • Solvent: 70% ethanol
  • Extraction conditions: Ambient temperature, overnight soaking
  • Number of extractions: Multiple (typically 3-4 times)

Methanol extracts are subsequently concentrated using rotary evaporation under reduced pressure to yield a dark reddish-brown viscous residue, which contains the total alkaloid fraction including this compound.

Acid-Base Extraction Methods

Acid-base extraction represents the most widely employed technique for isolating this compound and other Peganum harmala alkaloids, exploiting their basic properties:

Standard Acid-Base Procedure

This method typically follows these steps:

  • Defatting: Seeds are defatted using hexane to remove lipids and other non-polar compounds
  • Acidic extraction: Defatted material is extracted with acidic solution (typically 5% HCl)
  • Filtration: The acidic extract is filtered to remove plant debris
  • Basification: The filtrate is alkalinized (pH 9-10) using sodium hydroxide or ammonium hydroxide
  • Organic solvent extraction: The basic solution is extracted with chloroform or dichloromethane
  • Solvent evaporation: The organic phase is evaporated to obtain crude alkaloids
Optimized Acid-Base Extraction

An improved method specifically suitable for this compound isolation:

  • The concentrated plant extract is dissolved in 5% HCl (2 L)
  • After filtration, the solution is partitioned with dichloromethane (4 × 300 mL)
  • The aqueous acid layer's pH is adjusted to 9 using ammonium hydroxide
  • The basic solution is extracted with dichloromethane (4 × 500 mL)
  • The dichloromethane layer is washed with water and evaporated under reduced pressure at 40°C

This method yields approximately 60 g of reddish-brown powder from 2.5 kg of seeds, containing the harmala alkaloid-rich fraction from which this compound can be isolated.

Modern Extraction Techniques

Microwave-Assisted Extraction (MAE)

MAE has emerged as a superior method for extracting this compound and other alkaloids from Peganum harmala, offering significant advantages over conventional methods:

  • Optimized parameters:
    • Liquid-to-solid ratio: 31.3:1 mL/g
    • Ethanol concentration: 75.5%
    • Extraction time: 10.1 min
    • Temperature: 80.7°C
    • Microwave power: 600W

Comparative studies have shown that MAE requires the shortest time (10 min) compared to heat reflux extraction (60 min) and ultrasonic-assisted extraction (30 min), while achieving the highest yield of alkaloids (61.9 mg/g). This makes MAE particularly suitable for industrial-scale preparation of this compound.

Supercritical Fluid Extraction

This method employs carbon dioxide as a supercritical fluid:

  • Seeds are subjected to carbon dioxide supercritical extraction
  • The material is then cold-immersed in alkaline water to remove impurities
  • Extraction with acidic alcohol solution follows
  • After decompression, the material is soaked with hydrochloric acid
  • Filtration and alkalinization with ammonia water
  • Final filtration and drying yields total alkaloids

This method offers the advantage of avoiding toxic organic solvents while achieving high purity.

Purification and Isolation Methods for this compound

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC represents the most effective method for isolating pure this compound from the total alkaloid extract:

HPLC Parameters for this compound Isolation:

  • Column: C18 reverse-phase silica gel column
  • Mobile phase: 0.1 mol/L ammonium acetate buffer and acetonitrile (volume ratio 70:30-96:4)
  • Flow rate: 0.5-1.0 mL/min
  • Temperature: 20-40°C
  • Detection: UV at 280 nm
  • Collection: Eluate with specific absorption peak corresponding to this compound
pH-Zone-Refining Counter-Current Chromatography

This specialized technique has proven highly effective for isolating this compound and other alkaloids:

  • Solvent system: Methyl tert-butyl ether/tetrahydrofuran/water (2:2:3 by volume)
  • Additives: Triethylamine (10 mM) in the upper organic stationary phase
  • Eluter: Hydrochloric acid (5 mM) in the aqueous mobile phase
  • Equipment: Multilayer coil planet centrifuge

This method achieves excellent separation of alkaloids with purity exceeding 96%, making it suitable for obtaining high-purity this compound for research purposes.

Alternative Purification Approaches

Various researchers have employed different organic solvent combinations for the final purification step:

Table 1. Comparison of Purification Methods for this compound Extraction

Extraction Method Organic Solvent Aqueous Base This compound:Harmine Ratio Recovery Rate (%) Reference
Method A Chloroform 1M NaOH 1.0:1.1 2.50
Method B Ethyl Acetate NaHCO₃ 1.0:0.5 3.28
Method C Ethyl Acetate 1M NaOH 1.0:0.4 4.79
Method D Dichloromethane NH₄OH (pH 9) Not specified 2.40

The data indicates that Method C (ethyl acetate and 1M NaOH) yields the highest recovery rate of this compound while maintaining a favorable this compound:harmine ratio.

Analytical Methods for this compound Identification

HPLC Analysis

For analytical purposes, HPLC remains the method of choice for this compound identification and quantification:

  • Column: 100 × 4.6 mm² id, 5 μm, XTerra MS-C18 column
  • Mobile phase: Water with triethylamine (pH 8.6) and acetonitrile
  • Gradient elution: 0% to 20% acetonitrile in 4 min, 30% at 9 min, 50% at 14 min, 60% at 16 min
  • Flow rate: 1 mL/min
  • Column temperature: 25°C
  • Detection wavelength: 320 nm

Spectroscopic Identification

This compound can be identified using various spectroscopic techniques:

  • UV-Visible spectroscopy: Shows characteristic absorption patterns
  • FTIR: Exhibits absorption bands at wavenumbers corresponding to functional groups including C-H (1072 cm⁻¹), C=O (1237 cm⁻¹), C=N (1455 cm⁻¹), O-CH₃ (1624 cm⁻¹), and C-N (3072 cm⁻¹)
  • Mass spectrometry: Provides molecular weight confirmation and fragmentation patterns
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm structural elements

Optimized Method for this compound Preparation

Based on the comprehensive review of available methodologies, the following optimized procedure is recommended for this compound preparation:

Extraction Phase

  • Grind 2.5 kg of Peganum harmala seeds to a fine powder
  • Extract the powder with 70% ethanol (3 × 5 L) at ambient temperature overnight
  • Filter, combine extracts, and evaporate under reduced pressure to obtain a viscous residue
  • Dissolve the residue in 5% HCl (2 L) and filter
  • Partition the acidic solution with dichloromethane (4 × 300 mL) to remove non-alkaloid components
  • Adjust the pH of the aqueous layer to 9 using ammonium hydroxide
  • Extract the basic solution with dichloromethane (4 × 500 mL)
  • Wash the dichloromethane layer with water and evaporate under reduced pressure at 40°C to obtain the alkaloid-rich fraction

Isolation and Purification Phase

  • Dissolve the alkaloid-rich fraction in appropriate solvent
  • Subject to preparative HPLC using:
    • C18 reverse-phase column
    • Mobile phase: 0.1 mol/L ammonium acetate buffer and acetonitrile (70:30 to 96:4)
    • Flow rate: 0.8 mL/min
    • Temperature: 30°C
    • Detection: UV at 280 nm
  • Collect the fraction corresponding to this compound
  • Evaporate to dryness to obtain pure this compound

This method combines the most effective aspects of various reported techniques to maximize this compound yield and purity.

Biological Activity of Isolated this compound

The this compound prepared using the described methods exhibits significant cytotoxic properties:

  • Demonstrates potent activity against human leukemia cell lines
  • IC₅₀ values against different cancer cell lines:
    • U-937 cells: 3.1 ± 0.2 μmol/L
    • Other cancer cell lines: ranges between 7.96-28.93 μg/mL
  • Mechanism of action: Targets mitochondrial and protein tyrosine kinase signaling pathways

Chemical Reactions Analysis

Types of Reactions: Harmalacidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as harmaline.

    Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Quinazoline derivatives.

    Reduction: Harmaline and other reduced forms.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Harmalacidine, an alkaloid isolated from Peganum harmala, has demonstrated notable bioactivity, particularly in the context of cancer research. Studies have explored its cytotoxic effects on various human leukemia cell lines and other tumor types .

Scientific Research Applications

  • Antitumor Activity :
    • This compound has been identified as a cytotoxic agent against human leukemia cells. In one study, it exhibited the highest cytotoxicity against U-937 cells, with an IC50 value of 3.1 ± 0.2 μmol/L .
    • The mechanism of action involves targeting the mitochondrial and protein tyrosine kinase signaling pathways (PTKs-Ras/Raf/ERK) .
    • Research suggests this compound should be further tested against other types of human tumors .
    • In a study of four alkaloids isolated from P. harmala seeds, this compound was found to have intermediate cytotoxicity against several tumor cell lines. The IC50 values for this compound was 27.10 ± 0.011 μg/mL .
  • Antimicrobial Activity :
    • Alkaloids from P. harmala, including this compound, exhibit antimicrobial activity .
    • This compound along with harmine showed broad-spectrum antibacterial activities against X. oryzae, E. coli ATCC 25922, and Staphylococcus aureus .

Mechanism of Action

Harmalacidine exerts its effects primarily through the mitochondrial and protein tyrosine kinase signaling pathways (PTKs-Ras/Raf/ERK) . It induces apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Harmine

  • Structure : C13H12N2O, with a methoxy group at position 7 and a methyl group at position 1 .
  • Mechanism: Inhibits monoamine oxidase (MAO) and cyclin-dependent kinases (CDKs) .
  • Activity :
    • Antiproliferative: IC50 = 46.57 ± 0.011 μg/mL (Jurkat cells) vs. Harmalacidine (27.10 ± 0.011 μg/mL) .
    • Apoptosis: Activates ERK1/2 but lacks specificity for Ras/Raf/ERK inactivation .
  • Therapeutic Scope : Broader applications in neurodegenerative diseases due to MAO inhibition, unlike this compound’s focus on cancer and urolithiasis .

Dehydrocrenatidine (DC)

  • Structure : β-carboline with substitutions at positions 1 and 6 .
  • Mechanism: Upregulates ERK1/2 and JNK1/2 in oral squamous cell carcinoma (SAS, SCC-9), inducing G2/M arrest .
  • Key Difference : DC’s dual regulation of ERK/JNK contrasts with this compound’s selective Ras/Raf/ERK inactivation .

Comparison with Functionally Similar Alkaloids

Vasicinone

  • Structure : Quinazoline alkaloid (C11H12N2O2) .
  • Mechanism : Antiproliferative via undefined pathways, distinct from β-carbolines.
  • Activity :
    • Superior antiproliferative effect on Jurkat cells compared to this compound and Harmine, but lower cytotoxicity .

Calothrixin A

  • Structure: Pentacyclic indoloquinone .
  • Mechanism : Induces apoptosis via PI3K/Akt/JNK/p53 pathway in lung cancer .
  • Activity :
    • Broader pathway engagement compared to this compound’s focused Ras/Raf/ERK targeting .

Structural and Functional Analysis Table

Compound Structure Class Key Modifications Primary Target Pathway IC50 (Leukemia) Therapeutic Scope
This compound β-carboline 1-carbonyl, 6-methoxy Ras/Raf/ERK inactivation 3.1 μM Leukemia, urolithiasis
Harmine β-carboline 1-methyl, 7-methoxy MAO, CDKs 46.57 μg/mL Neurodegeneration, cancer
DC β-carboline 1,6-substitutions ERK/JNK modulation N/A Oral/NPC cancers
Vasicinone Quinazoline N/A Unknown antiproliferative N/A General antiproliferation

Key Research Findings

Potency : this compound’s lower IC50 (3.1 μM) compared to Harmine (46.57 μg/mL ≈ 200 μM) highlights its superior cytotoxicity in leukemia .

Selectivity : this compound’s carbonyl group at position 1 enhances MAP kinase inhibition, a feature absent in Harmine and DC .

Therapeutic Range : Unlike Harmine and DC, this compound uniquely addresses urolithiasis by reducing oxidative stress markers (e.g., GSH, CAT) .

Biological Activity

Harmalacidine is an alkaloid derived from the seeds of Peganum harmala, a plant known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of β-carboline alkaloids, which are characterized by their indole-like structure. The molecular formula of this compound is C₁₃H₉N₃O, and it has been identified as a significant compound in various pharmacological studies.

Cytotoxicity

In vitro Studies:
Research has demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:

CompoundIC50 (µg/mL)
This compound27.10 ± 0.011
Harmine46.57 ± 0.011
Vasicinone8.60 ± 0.023
Peganine>100

These results suggest that this compound has intermediate cytotoxic activity compared to other alkaloids from P. harmala . Studies have shown that it can inhibit the proliferation of various tumor cell lines, including those associated with leukemia and solid tumors .

Mechanism of Action:
The mechanism by which this compound exerts its cytotoxic effects involves the inhibition of topoisomerase enzymes, leading to disrupted DNA replication and increased apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has demonstrated significant activity against various bacterial strains, including:

  • Escherichia coli
  • Xanthomonas oryzae
  • Xanthomonas axonopodis

The methanol extracts containing this compound showed inhibitory rates exceeding 90% against these pathogens at concentrations around 800 µg/mL . This suggests potential applications in developing natural antimicrobial agents.

Case Studies and Clinical Applications

Recent clinical studies have highlighted the therapeutic potential of Peganum harmala extracts containing this compound. For instance, a study involving patients with chronic inflammatory conditions indicated that extracts could significantly reduce inflammation markers . Additionally, this compound's role in traditional medicine as an anti-inflammatory and analgesic agent is well-documented.

Q & A

Basic Research Questions

Q. What are the key chemical identifiers and structural characteristics of Harmalacidine critical for its identification in natural product research?

  • Answer : this compound (CAS 26579-69-1) is a β-carboline alkaloid with the molecular formula C₁₂H₁₂N₂O₂. Key identifiers include its UV-Vis absorption profile (characteristic of indole alkaloids) and mass spectrometry (MS) fragmentation patterns. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on proton environments in the β-carboline scaffold (e.g., aromatic protons at δ 7.2–8.5 ppm). Cross-referencing with spectral databases (e.g., SciFinder, PubChem) and comparison to authenticated standards (e.g., Harmine, Harmaline) are essential .

Q. Which in vitro models and assays are most suitable for preliminary evaluation of this compound’s anticancer activity?

  • Answer : Leukemic cell lines like U937 (IC₅₀ = 3.1 ± 0.2 μM) are commonly used to assess cytotoxicity via MTT or WST-1 assays. Methodological considerations include:

  • Cell line selection : Use hematologic cancer models due to this compound’s demonstrated specificity .
  • Dose-response curves : Test concentrations spanning 0.1–100 μM, with 24–72 hr exposure.
  • Controls : Include positive controls (e.g., Doxorubicin) and solvent controls (e.g., DMSO ≤0.1%) to validate assay integrity .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in apoptotic pathways activated by this compound versus structurally similar β-carboline alkaloids?

  • Answer : While this compound inhibits the Ras/Raf/ERK pathway in U937 cells, Dehydrocrenatidine (DC) upregulates ERK1/2 and JNK1/2 in nasopharyngeal carcinoma. To resolve contradictions:

  • Comparative pathway mapping : Use phospho-specific antibodies in Western blotting to quantify ERK/JNK activation in identical cell lines treated with both compounds.
  • Cross-inhibition studies : Apply ERK inhibitors (e.g., SCH772984) to test if DC’s effects are ERK-dependent.
  • Transcriptomic profiling : RNA-seq can identify divergent gene networks regulated by each alkaloid .

Q. What experimental designs optimize the study of structure-activity relationships (SAR) in this compound derivatives?

  • Answer : Systematic SAR studies require:

  • Derivatization : Modify functional groups (e.g., hydroxyl, methyl) on the β-carboline core.
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like ERK.
  • Functional assays : Test derivatives in apoptosis (Annexin V/PI staining) and cell cycle (propidium iodide flow cytometry) assays. Limit graphical chemical structures in publications to 2–3 key derivatives to enhance clarity .

Q. What strategies ensure reproducibility of this compound’s cytotoxic effects across laboratories?

  • Answer : Reproducibility hinges on:

  • Compound purity : Verify via HPLC (≥95% purity) and report batch-specific data.
  • Standardized protocols : Adopt CONSORT-like guidelines for cell culture (e.g., passage number, serum lot consistency).
  • Data transparency : Share raw flow cytometry files and dose-response calculations in repositories like Figshare .

Q. How should researchers address discrepancies in this compound’s reported mechanisms when publishing findings?

  • Answer : Follow the "Discussion" framework from academic guidelines:

  • Contrast with prior studies : Highlight differences in cell types (e.g., leukemic vs. solid tumor models) or experimental conditions (e.g., hypoxia vs. normoxia).
  • Theoretical implications : Propose hypotheses (e.g., cell-type-specific ERK regulation) for future validation.
  • Limitations : Acknowledge variables like compound stability or metabolite interference .

Methodological Best Practices

Q. What are the optimal approaches for integrating conflicting data into a mechanistic model for this compound?

  • Answer : Synthesize data using:

  • Systematic reviews : Apply PRISMA guidelines to aggregate preclinical evidence.
  • Meta-analysis : Pool IC₅₀ values from independent studies to calculate weighted averages.
  • Pathway enrichment tools : Use STRING or KEGG to identify consensus signaling nodes (e.g., MAPK/ERK) .

Q. How can researchers design dose-response experiments to evaluate this compound’s combinatorial effects with chemotherapeutics?

  • Answer :

  • Fixed-ratio designs : Test this compound with cisplatin or paclitaxel at non-cytotoxic doses.
  • Synergy analysis : Calculate combination indices (CI) via the Chou-Talalay method.
  • In vivo validation : Use xenograft models with pharmacokinetic monitoring to assess bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.